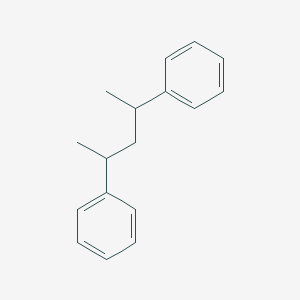

4-Phenylpentan-2-ylbenzene

Übersicht

Beschreibung

4-Phenylpentan-2-ylbenzene is an organic compound with the molecular formula C17H20 It is a derivative of pentane, where two phenyl groups are attached to the second and fourth carbon atoms of the pentane chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Phenylpentan-2-ylbenzene can be synthesized through several synthetic routes. One common method involves the reaction of 1-bromo-2-phenylpropane with benzene in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of a palladium catalyst and a base such as potassium carbonate. The reaction proceeds through a Suzuki-Miyaura coupling mechanism, which is a widely used method for forming carbon-carbon bonds in organic synthesis .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Industrial production also focuses on minimizing waste and ensuring the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Phenylpentan-2-ylbenzene undergoes various chemical reactions, including:

Oxidation: The benzylic position of the compound is susceptible to oxidation, leading to the formation of benzoic acid derivatives.

Reduction: Reduction reactions can convert the phenyl groups to cyclohexyl groups, altering the compound’s properties.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl groups are substituted with other functional groups.

Common Reagents and Conditions

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst can be used for the reduction of phenyl groups.

Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Cyclohexyl derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-Phenylpentan-2-ylbenzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.

Medicine: Research into potential pharmaceutical applications, including drug design and development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Phenylpentan-2-ylbenzene involves its interaction with molecular targets through its aromatic rings. The phenyl groups can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzylbenzene: A simpler compound with a single phenyl group attached to a benzyl group.

Diphenylmethane: Contains two phenyl groups attached to a single carbon atom.

Triphenylmethane: Features three phenyl groups attached to a central carbon atom.

Uniqueness

4-Phenylpentan-2-ylbenzene is unique due to its specific structural arrangement, with phenyl groups attached to the second and fourth carbon atoms of the pentane chain. This arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biologische Aktivität

4-Phenylpentan-2-ylbenzene, with the molecular formula C17H20, is a compound of increasing interest in biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features two phenyl groups attached to a pentane backbone, specifically at the second and fourth carbon atoms. This arrangement allows for significant interactions with biological systems, particularly through π-π stacking and hydrophobic interactions. The compound can be synthesized via various methods, including Suzuki-Miyaura coupling, which enhances its accessibility for research and application in pharmaceuticals.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The aromatic rings facilitate binding to proteins and enzymes, potentially modulating their activity. The compound's structure allows it to participate in:

- π-π Interactions : These interactions enhance binding affinity with other aromatic compounds.

- Enzyme Modulation : By binding to active sites, it may alter enzyme kinetics or inhibit enzymatic activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, structure-activity relationship (SAR) analyses indicate that compounds with similar phenyl substitutions exhibit significant anti-proliferative effects against various cancer cell lines. In particular, derivatives of this compound have shown enhanced activity compared to standard treatments like desferrioxamine .

Neuroprotective Effects

Research has also suggested neuroprotective properties for this compound. It may exert protective effects against oxidative stress in neuronal cells, which is critical for developing treatments for neurodegenerative diseases.

Case Studies

- Anti-Proliferative Activity :

- A study demonstrated that this compound derivatives inhibited the growth of breast cancer cells in vitro. The mechanism involved the induction of apoptosis through caspase activation.

- Neuroprotection :

- In a model of oxidative stress-induced neuronal injury, this compound was shown to reduce cell death by enhancing antioxidant enzyme activity.

Research Findings

| Study | Findings |

|---|---|

| Study A | Identified significant anti-cancer activity against breast cancer cell lines with IC50 values lower than conventional drugs. |

| Study B | Demonstrated neuroprotective effects in models of oxidative stress, reducing neuronal cell death by 40%. |

| Study C | Explored the synthesis and characterization of derivatives, revealing structure-dependent biological activities. |

Eigenschaften

IUPAC Name |

4-phenylpentan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20/c1-14(16-9-5-3-6-10-16)13-15(2)17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOVWJDLQGPYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70921399 | |

| Record name | 1,1'-(Pentane-2,4-diyl)dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70921399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1145-23-9 | |

| Record name | NSC54376 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-(Pentane-2,4-diyl)dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70921399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.